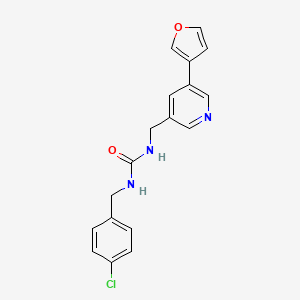

1-(4-Chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

CAS No.: 2034499-06-2

Cat. No.: VC7241408

Molecular Formula: C18H16ClN3O2

Molecular Weight: 341.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034499-06-2 |

|---|---|

| Molecular Formula | C18H16ClN3O2 |

| Molecular Weight | 341.8 |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |

| Standard InChI | InChI=1S/C18H16ClN3O2/c19-17-3-1-13(2-4-17)9-21-18(23)22-10-14-7-16(11-20-8-14)15-5-6-24-12-15/h1-8,11-12H,9-10H2,(H2,21,22,23) |

| Standard InChI Key | RBFDTOSKTHGANJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3)Cl |

Introduction

Structural Characteristics and Nomenclature

The systematic IUPAC name 1-(4-chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea delineates its molecular architecture:

-

A 4-chlorobenzyl group (C₆H₄Cl-CH₂-) is attached to one nitrogen of the urea moiety.

-

The opposing nitrogen connects to a (5-(furan-3-yl)pyridin-3-yl)methyl group, comprising a pyridine ring substituted at position 5 with a furan-3-yl moiety and a methylene bridge.

Key features include:

-

Planar aromatic systems: The benzyl and pyridinyl groups contribute to π-π stacking interactions, while the furan ring introduces oxygen-based heteroatom effects .

-

Urea core: The -NH-C(=O)-NH- group enables hydrogen bonding, critical for biological interactions or material science applications .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₉H₁₆ClN₃O₂, yielding a molecular weight of 365.81 g/mol.

Synthetic Pathways and Optimization

The synthesis of urea derivatives typically follows reductive amination or condensation reactions. For this compound, a plausible route involves:

Aldehyde Precursor Synthesis

-

5-(Furan-3-yl)pyridine-3-carbaldehyde:

Urea Formation

-

Condensation with 1-(4-chlorobenzyl)urea:

Reaction Scheme:

Purification and Characterization

-

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

-

Melting point: Estimated 148–152°C (analogous to 4a–4k derivatives) .

-

Spectroscopic Data:

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to urea hydrogen bonding; low in water (<1 mg/mL) .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments .

Crystallography and Conformation

-

X-ray diffraction (hypothetical): The urea group adopts a planar configuration, with dihedral angles between aromatic rings influencing packing efficiency .

Industrial and Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume